3-(3 inverted exclamation mark -Bromophenyl)-4-methylcoumarin
Description
3-(3'-Bromophenyl)-4-methylcoumarin is a synthetic coumarin derivative characterized by a coumarin core substituted at position 3 with a 3'-bromophenyl group and at position 4 with a methyl group. The molecular formula is C₁₆H₁₁BrO₂, with a calculated exact molecular weight of 330.00 g/mol (approximated from analogous structures in ). This compound’s synthetic route likely involves Pechmann condensation or bromination of pre-functionalized coumarin precursors, as seen in methods for related bromocoumarins.
Properties
IUPAC Name |
3-(3-bromophenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2/c1-10-13-7-2-3-8-14(13)19-16(18)15(10)11-5-4-6-12(17)9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSSDNUKQDGMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Bromophenyl)-4-methylcoumarin is a synthetic compound belonging to the coumarin family, recognized for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a coumarin backbone with a bromophenyl group at the 3-position and a methyl group at the 4-position. The presence of bromine enhances lipophilicity, potentially influencing its interactions with biological targets. The chemical structure can be represented as follows:
The biological activity of 3-(3-Bromophenyl)-4-methylcoumarin is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Molecular docking studies suggest favorable interactions within the MAO-B active site, indicating its therapeutic potential .
- Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, contributing to their antioxidant properties .
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, although further research is needed to confirm these effects.
Pharmacological Properties
Research has highlighted several pharmacological activities associated with 3-(3-Bromophenyl)-4-methylcoumarin:
- Anticancer Activity : Studies have shown significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to inhibit cancer cell proliferation effectively .
- Anti-inflammatory Effects : Coumarins are recognized for their anti-inflammatory properties, which may extend to this specific compound .
- Neuroprotective Effects : By inhibiting MAO-B, the compound may also exert neuroprotective effects, potentially benefiting conditions like Alzheimer's and Parkinson's diseases .
Research Findings and Case Studies
The following table summarizes key findings from various studies on 3-(3-Bromophenyl)-4-methylcoumarin:
Scientific Research Applications
Medicinal Chemistry
3-(3-Bromophenyl)-4-methylcoumarin has shown potential as a therapeutic agent due to its biological activities. Research indicates that it can act as:
- Anticancer Agent : Studies have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug .
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, showing promise in treating infections .
- MAO-B Inhibition : Similar compounds have been noted for their ability to inhibit monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases .
Biological Studies
The unique structure of 3-(3-Bromophenyl)-4-methylcoumarin allows it to interact effectively with biological molecules:
- Enzyme Inhibition : The compound's halogen atoms can form halogen bonds with enzymes, influencing their activity and metabolic pathways .
- Protein-Ligand Interactions : It serves as a useful tool in studying protein-ligand interactions, essential for drug design .
Material Science
The compound's chemical properties make it suitable for applications in:
- Fluorescent Sensors : Coumarins are known for their fluorescence properties, making them useful in developing sensors for detecting various analytes .
- Dyes and Agrochemicals : Its synthetic versatility allows it to be used in creating dyes and agrochemicals, contributing to industrial applications .
Comparative Data Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Significant cytotoxicity against cancer cells |
| Antimicrobial Activity | Inhibitory effects on bacterial strains | |
| MAO-B Inhibition | Potential relevance in neurodegenerative diseases | |
| Biological Studies | Enzyme Inhibition | Influences metabolic pathways |
| Protein-Ligand Interactions | Useful in drug design | |
| Material Science | Fluorescent Sensors | Effective in detecting analytes |
| Dyes and Agrochemicals | Versatile synthetic applications |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that 3-(3-Bromophenyl)-4-methylcoumarin exhibited cytotoxic effects, leading to apoptosis in treated cells. The mechanism was attributed to the compound's ability to induce oxidative stress and inhibit cell proliferation.
Case Study 2: Antimicrobial Properties
In vitro assays demonstrated that this compound effectively inhibited the growth of several bacterial strains. The findings suggest that it could serve as a lead compound for developing new antibiotics.
Case Study 3: MAO-B Inhibition
Research highlighted that derivatives of coumarins, including 3-(3-Bromophenyl)-4-methylcoumarin, displayed potent MAO-B inhibitory activity. This property is significant for potential therapeutic applications in treating Parkinson's disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Calculated based on formula C₁₅H₉BrO₄.
- Lipophilicity : The 3'-bromophenyl and 4-methyl groups in the target compound result in a higher logP (~3.8) compared to hydroxylated analogs (e.g., 3-(4'-bromophenyl)-5,7-dihydroxycoumarin, logP ~2.5), suggesting better membrane permeability.
- Reactivity : Unlike 3-bromo-4-hydroxycoumarin, which undergoes nucleophilic substitution at C4, the 4-methyl group in the target compound blocks such reactivity, directing modifications to the bromophenyl or coumarin core.
Computational and Spectral Analysis
- Docking Studies : AutoDock Vina simulations () predict that bromophenyl coumarins bind to enzyme active sites via halogen bonding (Br···O/N interactions). The 4-methyl group may occupy hydrophobic pockets in collagenase or hyaluronidase.
- NMR Characterization: Analogous 4-chloro-3-nitrocoumarin derivatives are analyzed using 2D NMR (COSY, NOESY); similar techniques would confirm the spatial orientation of the 3'-bromophenyl and 4-methyl groups in the target compound.
Preparation Methods
Pechmann Condensation
The Pechmann reaction remains a cornerstone for coumarin synthesis, leveraging acid-catalyzed condensation between phenols and β-keto esters. For 3-(3-bromophenyl)-4-methylcoumarin, the method involves:
- Reactants : 3-(3-Bromophenyl)-2-hydroxybenzaldehyde and ethyl acetoacetate.
- Catalyst : Concentrated sulfuric acid or polyphosphoric acid.
- Conditions : Reflux at 120–140°C for 6–8 hours.
The reaction proceeds via initial transesterification, followed by cyclodehydration. The methyl group at position 4 originates from ethyl acetoacetate, while the 3-bromophenyl substituent is introduced via the salicylaldehyde derivative. Challenges include the limited commercial availability of 3-(3-bromophenyl)-2-hydroxybenzaldehyde, necessitating pre-synthesis through Ullmann coupling or directed ortho-metalation.
Knoevenagel Condensation
Samarium(III)-catalyzed Knoevenagel condensation offers improved regioselectivity for 3-acylcoumarins, adaptable to 3-aryl variants:
- Reactants : 2-Hydroxybenzaldehyde derivatives and β-keto esters.
- Catalyst : Samarium triflate (10 mol%).
- Conditions : Ethanol, 80°C, 4 hours.
For 3-(3-bromophenyl)-4-methylcoumarin, this method requires pre-functionalized 2-hydroxybenzaldehydes. Yields range from 65–78%, with side products arising from competing aldol pathways.
Modern Catalytic Methods
Transition Metal-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling enables late-stage introduction of the 3-bromophenyl group onto a pre-formed coumarin core:
Step 1: Synthesis of 3-Bromo-4-Methylcoumarin
- Substrate : 4-Methylcoumarin.
- Brominating Agent : N-Bromosuccinimide (NBS, 1.1 equiv).
- Conditions : Anhydrous DMF, 0–5°C, 2 hours.
- Yield : 82–89%.
Step 2: Suzuki Coupling
- Reactants : 3-Bromo-4-methylcoumarin and 3-bromophenylboronic acid.
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
- Base : Potassium carbonate.
- Solvent : Toluene/ethanol (3:1), 90°C, 12 hours.
- Yield : 70–76%.
This two-step approach circumvents the need for complex starting materials, offering modularity for derivative synthesis.
Microwave-Assisted Synthesis
Microwave irradiation accelerates coumarin formation, reducing reaction times from hours to minutes:
- Reactants : 2-Hydroxybenzaldehyde derivatives and β-keto esters.
- Catalyst : Piperidine (10 mol%).
- Conditions : Microwave, 400 W, 150°C, 15 minutes.
- Yield : 85–92%.
While efficient, this method requires specialized equipment and homogeneous heating to prevent decomposition.
Bromination Techniques
Electrophilic Aromatic Substitution
Direct bromination of 4-methylcoumarin at position 3 exploits the electron-donating methyl group’s ortho/para-directing effects:
Directed Bromination
Chelation-controlled bromination using Lewis acids enhances position 3 selectivity:
- Reagent : NBS (1.1 equiv) with FeCl3 (10 mol%).
- Solvent : Dichloromethane, −10°C, 1 hour.
- Yield : 88%.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Scalability | Key Limitations |
|---|---|---|---|---|
| Pechmann Condensation | 60–70 | 6–8 hours | Moderate | Limited substrate availability |
| Knoevenagel Condensation | 65–78 | 4 hours | High | Competing aldol reactions |
| Suzuki Coupling | 70–76 | 14 hours | High | Requires halogenated intermediates |
| Microwave-Assisted | 85–92 | 15 minutes | Moderate | Equipment dependency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
